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5-Chloro-1,2-difluoro-3-

nitrobenzene

Cat. No.: B1357387 Get Quote

An In-depth Technical Guide to the Reactivity of 5-Chloro-1,2-difluoro-3-nitrobenzene

Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 5-Chloro-
1,2-difluoro-3-nitrobenzene (CAS: 169468-81-9). As a polyhalogenated and nitrated aromatic

compound, this molecule serves as a highly versatile building block in modern organic

synthesis. Its utility is primarily dictated by the electron-deficient nature of the benzene ring,

which is strategically substituted with three halogen atoms and a potent electron-withdrawing

nitro group. This guide will delve into the core principles governing its reactivity, focusing on the

mechanism and regioselectivity of Nucleophilic Aromatic Substitution (SNAr), methods for the

reduction of the nitro moiety, and its applications as a scaffold for the synthesis of complex

chemical entities relevant to the pharmaceutical and agrochemical industries.[1][2][3]

Molecular Structure and Physicochemical
Properties
5-Chloro-1,2-difluoro-3-nitrobenzene is a solid organic compound whose structure is

foundational to its chemical behavior. The benzene ring is rendered significantly electron-poor

by the cumulative inductive effects of the two fluorine atoms and one chlorine atom, and more

importantly, by the strong resonance and inductive electron-withdrawal of the nitro group (-

NO₂).[1] This pronounced electrophilic character is the primary driver of its reactivity profile.
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Property Value Source

CAS Number 169468-81-9 [4]

Molecular Formula C₆H₂ClF₂NO₂

Molecular Weight 193.54 g/mol

Physical Form Solid

Purity ≥ 95%

Storage Temperature Ambient

InChI Key
GCVQFKJDKCXAPJ-

UHFFFAOYSA-N

The strategic placement of these substituents is critical. The nitro group at C3 activates the

ortho positions (C2 and C4) and the para position (C5) toward nucleophilic attack. This

electronic arrangement sets the stage for highly regioselective substitution reactions.

Core Reactivity: Nucleophilic Aromatic Substitution
(SNAr)
The hallmark of this molecule's reactivity is its propensity to undergo Nucleophilic Aromatic

Substitution (SNAr). Unlike nucleophilic substitutions on aliphatic systems (Sₙ1/Sₙ2), SNAr

reactions on activated aryl halides proceed via a distinct two-step mechanism.[5]

The Addition-Elimination Mechanism
The generally accepted mechanism for SNAr involves the initial addition of a nucleophile to the

aromatic ring, followed by the elimination of a leaving group.[5][6][7]

Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in

this case), forming a resonance-stabilized, negatively charged intermediate known as a

Meisenheimer complex.[5][7] The formation of this complex temporarily disrupts the

aromaticity of the ring.
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Stabilization: The negative charge of the Meisenheimer complex is delocalized across the

aromatic system and, crucially, onto the electron-withdrawing nitro group. This stabilization is

what makes the initial attack energetically feasible.[7]

Elimination Step: The aromaticity of the ring is restored by the expulsion of the halide leaving

group, yielding the final substituted product.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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